4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde

Description

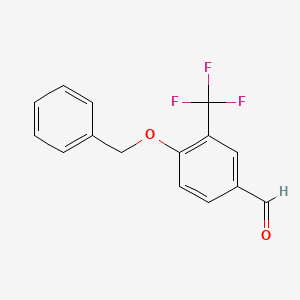

4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde (CAS: 2173135-86-7) is a substituted benzaldehyde derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the para position and a trifluoromethyl (-CF₃) group at the meta position on the aromatic ring. Its molecular formula is C₁₅H₁₁F₃O₂, with a molecular weight of 280.24 g/mol (calculated). This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the combined electronic effects of the electron-withdrawing -CF₃ group and the bulky benzyloxy substituent, which enhance its reactivity in condensation and nucleophilic addition reactions .

Key applications include:

Properties

IUPAC Name |

4-phenylmethoxy-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c16-15(17,18)13-8-12(9-19)6-7-14(13)20-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXVCFQMFUNCHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593824 | |

| Record name | 4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477980-90-8 | |

| Record name | 4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde typically involves the introduction of the benzyloxy and trifluoromethyl groups onto a benzaldehyde core. One common method is the nucleophilic aromatic substitution reaction where a suitable benzaldehyde derivative is reacted with a benzyloxy nucleophile under basic conditions. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide and a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and specific reaction conditions such as temperature and pressure control are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Benzyloxy nucleophiles in the presence of a base like sodium hydride.

Major Products

Oxidation: 4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid.

Reduction: 4-(Benzyloxy)-3-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Pharmaceuticals

- 4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For example, it has been utilized in the development of sphingosine-1-phosphate (S1P) modulators, which are important in treating immunological disorders like multiple sclerosis .

2. Organic Synthesis

- This compound acts as a versatile building block in organic synthesis. It can undergo various chemical reactions, including oxidation and reduction, allowing for the formation of more complex molecules. Its ability to participate in substitution reactions makes it valuable for synthesizing diverse organic compounds.

3. Material Science

- In material science, this compound is used to produce materials with specific chemical properties, such as increased thermal stability or reactivity. Researchers have explored its potential in developing advanced materials for electronics and coatings.

Case Study 1: Synthesis of S1P Modulators

A study demonstrated the synthesis of N-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester using this compound as a precursor. This compound was identified as an intermediate in creating a potent S1P modulator, showcasing its relevance in drug development .

Case Study 2: Oxidation Reactions

In another research project, researchers utilized this compound to investigate its oxidation properties. The aldehyde group was oxidized to form the corresponding carboxylic acid, illustrating the compound's utility in synthetic organic chemistry and its potential for further functionalization.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde with structurally related aldehydes, emphasizing substituent effects on properties and applications:

Physicochemical Properties

- Solubility : The benzyloxy group in the target compound reduces water solubility compared to methoxy or hydroxyl analogs (e.g., 4-(difluoromethoxy)-3-methoxybenzaldehyde, ) .

- Thermal Stability : Trifluoromethyl groups improve thermal stability, making the compound suitable for high-temperature reactions .

Key Research Findings

Antimicrobial and Anti-Inflammatory Activity

Crystallographic Studies

- X-ray crystallography (e.g., SHELX software in ) confirms the planar structure of related aldehydes, aiding in the design of derivatives with optimized bioactivity .

Biological Activity

4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, which may confer specific biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H12F3O2

- Molecular Weight : 300.25 g/mol

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially impacting its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anti-cancer agent. The following sections summarize key findings from the literature.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of benzaldehyde have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The introduction of the trifluoromethyl group may enhance this inhibitory effect due to increased electron-withdrawing capacity, leading to improved binding affinity for COX enzymes.

Anticancer Potential

Several studies have explored the anticancer properties of benzaldehyde derivatives. For example, compounds with benzyloxy substituents have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Activity against pathogenic fungi |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in inflammatory pathways, such as COX-1 and COX-2.

- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest at the G1 phase in cancer cells, leading to reduced proliferation.

- Reactive Oxygen Species (ROS) Modulation : The presence of the trifluoromethyl group may influence oxidative stress responses, contributing to its anticancer activity by modulating ROS levels.

Case Studies

-

Study on COX Inhibition

- A study evaluated the COX inhibitory activity of various benzaldehyde derivatives, including this compound. Results indicated a significant reduction in prostaglandin E2 production in treated cells compared to controls, suggesting effective COX inhibition.

-

Anticancer Efficacy

- In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis (caspase activation).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde, and how can reaction conditions be optimized for high yield?

- Methodology : A common approach involves coupling reactions using O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride. Key steps include:

- Dissolving O-benzyl hydroxylamine in dichloromethane (CH2Cl2) and water.

- Adding potassium carbonate as a base and maintaining the reaction at 0°C during reagent addition.

- Stirring at room temperature for 5 hours, followed by solvent removal via rotary evaporation.

- Purification via vacuum filtration and drying under vacuum yields ~89% purity .

- Optimization : Adjust stoichiometry (e.g., 1.0 equiv of acyl chloride) and ensure inert argon atmosphere to minimize side reactions .

Q. What safety precautions are critical when handling this compound during synthesis?

- Critical Measures :

- Conduct a hazard analysis per Prudent Practices in the Laboratory (National Academies Press, 2011) .

- Use PPE (gloves, goggles) and fume hoods due to potential mutagenicity of intermediates (e.g., Ames II testing showed mutagenicity comparable to benzyl chloride) .

- Avoid skin/eye contact; wash immediately with water or soap for 15 minutes if exposed .

Q. How can researchers characterize the purity and structure of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substituent positions (e.g., trifluoromethyl at C3, benzyloxy at C4).

- Mass Spectrometry (MS) : Validate molecular weight (C15H11F3O2, MW 280.24).

- X-ray Crystallography : Use SHELX software for crystal structure determination .

Advanced Research Questions

Q. How does the presence of benzyloxy and trifluoromethyl groups influence reactivity in nucleophilic substitutions?

- Electronic Effects :

- The trifluoromethyl (-CF3) group is electron-withdrawing, increasing electrophilicity at the aldehyde carbon, favoring nucleophilic attack.

- The benzyloxy (-OBn) group acts as a protecting group, directing substitution to the ortho/para positions.

Q. What are the implications of this compound’s substituents on biological activity, particularly in DNA interaction studies?

- DNA Binding Insights :

- Derivatives with 4-(benzyloxy) groups exhibit superior DNA intercalation compared to methoxy or unsubstituted analogs (e.g., UV titration shows redshift, indicating intercalation) .

- Trifluoromethyl enhances hydrophobic interactions with DNA grooves, improving binding affinity.

- Data Comparison :

Q. How to troubleshoot low yields in its synthesis?

- Common Issues & Solutions :

- Low Reactivity : Ensure anhydrous conditions and use catalysts like Pd(PPh3)4 for coupling steps .

- Byproduct Formation : Monitor reaction progress via TLC; optimize temperature (e.g., 0°C for acyl chloride addition) .

- Purification Losses : Use recrystallization (e.g., diethyl ether/water) or silica gel chromatography .

Q. How does this compound compare to similar benzaldehyde derivatives in medicinal chemistry?

- Key Comparisons :

- vs. 3-Nitro-4-CF3 Benzaldehyde : The nitro group increases electrophilicity but reduces metabolic stability, whereas -CF3 improves lipophilicity and target binding .

- vs. 4-Hydroxy-3-CF3 Benzaldehyde : The benzyloxy group enhances solubility in organic solvents, facilitating synthetic modifications .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.